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Compound of Interest

Compound Name: Acetylvaline

Cat. No.: B556409 Get Quote

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development

Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-

Acetylvaline, a derivative of the essential amino acid valine. The following sections detail the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics

of this compound, complete with experimental protocols and data presented in a clear, tabular

format for easy reference and comparison. This document is intended to serve as a valuable

resource for scientists and researchers in the fields of medicinal chemistry, drug development,

and analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The 1H and 13C NMR spectra of N-Acetylvaline provide detailed

information about its proton and carbon environments.

1H NMR Spectral Data
The 1H NMR spectrum of N-Acetylvaline exhibits distinct signals corresponding to the

different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard reference.
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Chemical Shift (δ)
ppm

Multiplicity Integration
Tentative
Assignment

~12.5 Broad Singlet 1H
-COOH (Carboxylic

Acid)

8.01 Doublet 1H -NH (Amide)

4.13 Doublet of Doublets 1H α-CH

2.02 Multiplet 1H β-CH

1.88 Singlet 3H -COCH3 (Acetyl)

0.89 Doublet 3H γ-CH3

0.87 Doublet 3H γ'-CH3

Table 1: 1H NMR Spectral Data of N-Acetylvaline.

13C NMR Spectral Data
The 13C NMR spectrum provides information on the carbon skeleton of N-Acetylvaline.

Chemical Shift (δ) ppm Carbon Assignment

173.12 C=O (Carboxylic Acid)

169.47 C=O (Amide)

57.09 α-C

29.67 β-C

22.23 -COCH3 (Acetyl Methyl)

19.06 γ-C

17.95 γ'-C

Table 2: 13C NMR Spectral Data of N-Acetylvaline.[1]
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Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of N-Acetylvaline.

Sample Preparation:

For 1H NMR: Accurately weigh 1-5 mg of N-Acetylvaline and dissolve it in approximately

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O).

For 13C NMR: A higher concentration of 10-20 mg in 0.5-0.7 mL of the deuterated solvent is

recommended.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz or higher NMR spectrometer.

1H NMR Parameters:

Pulse Sequence: Standard 1D proton pulse sequence.

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

13C NMR Parameters:

Pulse Sequence: Standard 1D carbon with proton decoupling.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds

Solvent: The data presented was obtained using DMSO-d6 as the solvent.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of N-Acetylvaline shows characteristic

absorption bands for its amide and carboxylic acid functionalities.

Wavenumber (cm-1) Intensity Assignment

~3300 Strong, Broad O-H stretch (Carboxylic Acid)

~3280 Medium N-H stretch (Amide)

~2960 Medium C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic Acid)

~1640 Strong C=O stretch (Amide I)

~1550 Strong N-H bend (Amide II)

~1400 Medium O-H bend (Carboxylic Acid)

~1250 Medium C-N stretch (Amide)

Table 3: Characteristic IR Absorption Bands for N-Acetylvaline.

Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like N-Acetylvaline is as

follows:

Sample Preparation (KBr Pellet Method):

Thoroughly mix approximately 1-2 mg of N-Acetylvaline with 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar.

Place the mixture into a pellet-forming die.

Apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
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Data Collection: Place the KBr pellet in the sample holder and record the spectrum, typically

in the range of 4000-400 cm-1. A background spectrum of a pure KBr pellet should be

subtracted.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight and elemental composition of a compound, as well

as to elucidate its structure through fragmentation analysis.

Mass Spectral Data
The mass spectrum of N-Acetylvaline can be obtained using various ionization techniques.

The following data was acquired using Gas Chromatography-Electron Ionization-Time of Flight

(GC-EI-TOF) and Electron Ionization (EI-B) mass spectrometry.

GC-EI-TOF Mass Spectrum:

m/z Relative Intensity

114.0 100.0

172.0 33.23

216.0 26.83

116.0 26.83

146.0 26.33

Table 4: Major Peaks in the GC-EI-TOF Mass Spectrum of N-Acetylvaline.[2]

EI-B Mass Spectrum:
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m/z Relative Intensity

114.1 100.0

216.1 34.41

172.15 33.80

146.15 21.43

116.1 18.87

Table 5: Major Peaks in the EI-B Mass Spectrum of N-Acetylvaline.[2]

The molecular weight of N-Acetylvaline is 159.18 g/mol . The observed fragments can be

attributed to characteristic losses from the parent molecule. For instance, the base peak at m/z

114 likely corresponds to the loss of the carboxyl group (-COOH, 45 Da).

Experimental Protocol for Mass Spectrometry
A general protocol for acquiring the mass spectrum of N-Acetylvaline is as follows:

Sample Preparation and Introduction:

For GC-MS, the sample is typically dissolved in a volatile solvent and injected into the gas

chromatograph, which separates the components before they enter the mass spectrometer.

For direct infusion, the sample is dissolved in a suitable solvent and introduced directly into

the ion source.

Instrumentation and Data Acquisition:

Mass Spectrometer: A mass spectrometer equipped with an appropriate ion source (e.g.,

Electron Ionization).

Ionization: Electron Ionization (EI) is a common technique for volatile compounds.

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer

(e.g., Time of Flight or Quadrupole) and detected.
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Workflow for Spectroscopic Identification
The following diagram illustrates a typical workflow for the identification and structural

elucidation of an unknown compound, confirmed as N-Acetylvaline, using the spectroscopic

techniques discussed.
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NMR Spectroscopy
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of N-Acetylvaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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